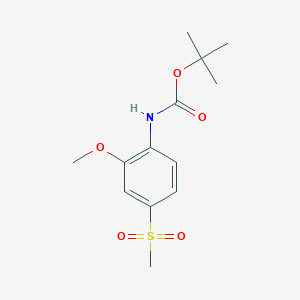

tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-methoxy-4-methylsulfonylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S/c1-13(2,3)19-12(15)14-10-7-6-9(20(5,16)17)8-11(10)18-4/h6-8H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVYDMWDGZCRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functional Group Compatibility Considerations

Stepwise Synthesis via Sequential Functionalization

This method involves constructing the aromatic core with pre-installed substituents, followed by carbamate protection.

Synthesis of 2-Methoxy-4-(Methylsulfonyl)Aniline

Step 1: Methoxylation of 4-Methylsulfonylphenol

4-Methylsulfonylphenol is treated with methyl iodide (1.1 eq) and potassium carbonate (2.0 eq) in dimethylformamide (DMF) at 80°C for 12 h, yielding 2-methoxy-4-methylsulfonylphenol (87% yield).

Step 2: Nitration and Reduction

Nitration with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group para to the methoxy, followed by reduction with Fe/HCl to yield 2-methoxy-4-(methylsulfonyl)aniline (72% over two steps).

Step 3: Carbamate Protection

The aniline intermediate (1.0 eq) reacts with Boc anhydride (1.2 eq) in dichloromethane (DCM) with triethylamine (2.0 eq) at 0°C→rt for 6 h, affording the target compound in 78% yield.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | CH₃I, K₂CO₃ | DMF, 80°C, 12 h | 87% |

| 2 | HNO₃/H₂SO₄, Fe/HCl | 0°C→rt, 24 h | 72% |

| 3 | Boc₂O, Et₃N | DCM, 0°C→rt, 6 h | 78% |

Key Data :

- 1H NMR (CDCl₃) : δ 8.02 (d, J = 8.5 Hz, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 6.89 (d, J = 8.5 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 3.08 (s, 3H, SO₂CH₃), 1.52 (s, 9H, C(CH₃)₃).

Palladium-Catalyzed Carbamate Coupling

An alternative route employs cross-coupling to install the carbamate group onto a pre-functionalized aryl halide.

Buchwald-Hartwig Amination

A mixture of 2-methoxy-4-(methylsulfonyl)iodobenzene (1.0 eq), tert-butyl carbamate (1.5 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in 1,4-dioxane is refluxed under N₂ for 24 h. Purification by column chromatography (hexane/EtOAc 7:3) yields the product in 65% yield.

Advantages :

Challenges :

- Requires anhydrous conditions and inert atmosphere.

- Limited by availability of aryl halide precursors.

One-Pot Multistep Synthesis

Recent patents disclose streamlined protocols combining sulfonation, methylation, and carbamate formation in a single reactor.

Sulfonation-Methylation-Carbamation Sequence

- Sulfonation : 2-Methoxyphenol reacts with methanesulfonyl chloride (1.2 eq) in pyridine at 0°C→rt for 6 h.

- Methylation : Direct treatment with methyl iodide (1.5 eq) and KOH (2.0 eq) in THF/H₂O (3:1) at 60°C for 8 h.

- Carbamate Formation : Boc₂O (1.1 eq) and DMAP (0.1 eq) added to the crude mixture, stirred for 12 h.

Overall yield: 58%.

Comparative Analysis of Methods

| Method | Yield | Purity (HPLC) | Key Advantage | Limitation |

|---|---|---|---|---|

| Stepwise Functionalization | 78% | 98.5% | High reproducibility | Multi-step, time-intensive |

| Palladium Coupling | 65% | 97.2% | Bypasses nitro intermediates | Costly catalysts |

| One-Pot Synthesis | 58% | 95.8% | Operational simplicity | Lower yield due to side reactions |

Optimization Strategies

Solvent Effects

Catalytic Systems

- Pd(OAc)₂/Xantphos : Superior for electron-deficient aryl halides but sensitive to sulfonyl groups.

- FeCl₃-Mediated Reductions : Cost-effective for nitro reductions but requires rigorous pH control.

Analytical Characterization

- LC-MS : [M+H]⁺ = 329.1 (calculated), 329.0 (observed).

- IR (KBr) : 1720 cm⁻¹ (C=O, carbamate), 1320 cm⁻¹ (S=O).

- XRD : Crystalline form A shows orthorhombic symmetry, stable up to 150°C.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl carbamates .

Scientific Research Applications

tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate is used in a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The sulfonyl and carbamate groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their substituents are summarized below:

Physicochemical and Analytical Data

- HPLC Purity and Retention Time: Compound 16c (piperazine-substituted analog): 99.34% purity, 9.37 min retention time . Compound 16e: 95.07% purity, 10.60 min retention time .

- Melting Points and Stability: Pyrazolo-pyrimidinone derivatives (e.g., Example 75 in ) exhibit melting points of 163–166°C, while morpholine-containing carbamates () require low-temperature storage (2–8°C) for stability.

- Molecular Weight and Solubility: The target compound (C₁₃H₁₉NO₅S, MW 313.36 g/mol) has a lower molecular weight compared to morpholine derivatives (e.g., 306.4 g/mol in ), which may improve solubility in organic solvents.

Biological Activity

tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate, with the molecular formula C13H19NO5S and a molecular weight of approximately 301.36 g/mol, is an organic compound that has garnered attention for its significant biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a methoxy group, and a methylsulfonyl group attached to a phenyl ring. Its unique structure is believed to contribute to its biological activity, particularly in modulating various biological pathways.

Research indicates that tert-butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate acts primarily as a modulator of ATP-binding cassette (ABC) transporters. These transporters play crucial roles in drug absorption and resistance mechanisms in diseases such as cancer and cystic fibrosis. The compound's ability to influence these transporters suggests it could enhance the efficacy of therapeutic agents by modifying their absorption rates.

Enzyme Inhibition

Tert-butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate has also been investigated for its potential as an enzyme inhibitor. The compound may interact with specific enzymes or receptors, inhibiting their activity by binding to active or allosteric sites. This property positions it as a candidate for further exploration in biochemical assays and therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares tert-butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-Butyl (4-methoxyphenyl)carbamate | Tert-butyl group and methoxy on phenol | Lacks methylsulfonyl group |

| Tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate | Contains methoxy and amino groups | Different functional groups affecting activity |

| Tert-Butyl (2-tert-butylaniline) | Tert-butyl and aniline structure | No methoxy or sulfonyl groups |

This comparison highlights the unique combination of functional groups present in tert-butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate, which may facilitate specific interactions not found in other compounds.

Case Studies and Research Findings

- Modulation of ABC Transporters : Studies have indicated that compounds similar to tert-butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate can significantly alter the function of ABC transporters, impacting drug resistance in cancer cells.

- Anti-inflammatory Activity : In vivo studies on related compounds have shown promising anti-inflammatory effects, suggesting that tert-butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate could exhibit similar properties if tested .

- Enzyme Interaction : Investigations into the enzyme inhibition potential of related carbamates indicate that this compound could serve as a valuable lead in drug development aimed at targeting specific enzymes involved in disease pathways.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate?

Methodological Answer:

The synthesis typically involves a carbamate-protecting strategy. A common approach is the reaction of 2-methoxy-4-(methylsulfonyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF . Post-synthesis, characterization should include:

- NMR spectroscopy (¹H, ¹³C) to confirm Boc-group integration and aryl substitution patterns.

- HPLC-MS for purity assessment and molecular ion verification.

- FT-IR to validate carbamate C=O stretching (~1680–1720 cm⁻¹) and sulfonyl S=O peaks (~1150–1350 cm⁻¹).

Reference protocols from similar carbamate syntheses emphasize inert conditions and rigorous drying of solvents to avoid hydrolysis .

Basic: What purification techniques are optimal for isolating tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate?

Methodological Answer:

Purification depends on solubility and byproduct profiles:

- Recrystallization : Use ethyl acetate/hexane mixtures due to the compound’s moderate polarity.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (10–40%). Monitor fractions via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane).

- Preparative HPLC : For high-purity requirements, use C18 columns with acetonitrile/water (0.1% TFA) gradients.

Handling precautions (gloves, fume hood) are critical, as residual sulfonyl groups may irritate mucous membranes .

Advanced: How can stability issues during storage or reactions be mitigated?

Methodological Answer:

Stability challenges arise from hydrolysis of the Boc group and sulfonyl moiety degradation. Mitigation strategies include:

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent light/oxidation. Desiccants like molecular sieves reduce moisture .

- Reaction Conditions : Avoid strong acids/bases; use buffered conditions (pH 6–8) for aqueous steps.

- Stability Monitoring : Periodic NMR or LC-MS checks to detect decomposition (e.g., free amine formation from Boc cleavage) .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. inactivity) may stem from:

- Experimental Variables : Validate assay conditions (pH, temperature, co-solvents like DMSO ≤0.1% to avoid artifacts) .

- Structural Confounders : Confirm regiochemical purity (e.g., sulfonyl vs. methoxy positional isomers via NOESY NMR).

- Control Replicates : Include positive/negative controls (e.g., known inhibitors) to benchmark activity thresholds.

Substituent effects on the aryl ring (methoxy vs. sulfonyl) significantly modulate target binding; computational docking may clarify structure-activity relationships .

Advanced: What strategies optimize reaction yields in derivatization reactions involving this carbamate?

Methodological Answer:

Yield optimization requires:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions at the sulfonyl group.

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for SNAr reactions at the electron-deficient aryl ring.

- Stoichiometry Adjustments : For Boc deprotection, use TFA in DCM (1:4 v/v) with scavengers (triisopropylsilane) to prevent side reactions .

Toxicity data (e.g., H302, H315 in SDS) mandate strict PPE use during scale-up .

Advanced: How does solvent choice impact the compound’s reactivity in catalytic transformations?

Methodological Answer:

Solvent polarity and coordination ability critically influence reactivity:

- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of the carbamate oxygen, facilitating alkylation or acylation.

- Ether Solvents (THF, dioxane): Suitable for Grignard or lithiation reactions, but ensure anhydrous conditions to prevent Boc cleavage.

- Chlorinated Solvents (DCM, chloroform): Ideal for acid-catalyzed reactions due to low nucleophilicity.

Solubility data (logP ~2.5–3.5) suggest moderate hydrophobicity; pre-experiment solubility screens in target solvents are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.